Ethyl 6-fluoroindolizine-2-carboxylate
Übersicht
Beschreibung
Ethyl 6-fluoroindolizine-2-carboxylate is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 6-fluoroindolizine-2-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique indolizine scaffold, which is known for its diverse biological activities. The presence of the fluorine atom and ethyl carboxylate group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Anti-inflammatory Activity
One of the primary areas of investigation for this compound is its activity as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Research has demonstrated that derivatives of indolizines exhibit significant COX-2 inhibitory effects. For instance, studies have shown that certain indolizine derivatives can inhibit COX-2 with IC values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Table 1: COX-2 Inhibition Data for Indolizine Derivatives
The data indicates that this compound's structural modifications can significantly influence its inhibitory potency against COX-2.
Anticancer Activity
In addition to anti-inflammatory properties, this compound has been evaluated for its anticancer potential. Studies on related indolizine compounds have shown promising results against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
Table 2: Anticancer Activity of Indolizine Derivatives
Compound Name | Cancer Cell Line | IC (µM) | Reference |
---|---|---|---|
Indolizine Hybrid I | HT-29 | 1.3 | |
Indolizine Hybrid II | MCF-7 | 4.4 | |
This compound | TBD | TBD | Current Study |
The mechanism of action for these compounds often involves cell cycle arrest and apoptosis induction, highlighting their potential as therapeutic agents in oncology.
Case Studies and Research Findings
Recent case studies have explored the pharmacological profiles of various indolizines, including this compound. These studies emphasize the importance of structural modifications in enhancing biological activity and reducing toxicity.
Notable Findings
- Hydrophobic Interactions : Molecular modeling studies indicate that hydrophobic interactions play a crucial role in the binding affinity of indolizines to COX-2, suggesting that further optimization of these compounds could enhance their efficacy .
- Safety Profiles : Preliminary evaluations have indicated favorable safety profiles for several indolizines, making them suitable candidates for further development as therapeutic agents .
Eigenschaften
IUPAC Name |
ethyl 6-fluoroindolizine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEPXWFQLSSPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.